molecular formula C13H13NO4 B13992481 4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one CAS No. 3613-10-3

4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one

Cat. No.: B13992481
CAS No.: 3613-10-3
M. Wt: 247.25 g/mol
InChI Key: JNMSHBCWHUYEQX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one typically involves the formation of the aziridine ring followed by its attachment to the benzopyran structure. One common method involves the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions .

Another approach involves the addition of nitrenes to alkenes. Nitrenes can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines . The benzopyran structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters under acidic conditions.

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, forming aziridine . The benzopyran structure can be produced on an industrial scale using the Pechmann condensation, which is a well-established method in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity can lead to the inhibition of enzymes and the disruption of cellular processes, which is the basis for its potential anticancer and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one is unique due to its combination of an aziridine ring and a benzopyran structure

Properties

CAS No.

3613-10-3

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-(aziridin-1-yl)-7,8-dimethoxychromen-2-one

InChI

InChI=1S/C13H13NO4/c1-16-10-4-3-8-9(14-5-6-14)7-11(15)18-12(8)13(10)17-2/h3-4,7H,5-6H2,1-2H3

InChI Key

JNMSHBCWHUYEQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)N3CC3)OC

Origin of Product

United States

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